molecular formula C20H12BrIN2O2 B11549372 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol

Cat. No.: B11549372
M. Wt: 519.1 g/mol
InChI Key: JLBSJUZKEJTZQU-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is a complex organic compound that belongs to the class of benzoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol typically involves multi-step organic reactions. One common method includes the condensation of 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-iodophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the imine group may produce corresponding amines .

Scientific Research Applications

2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoxazole ring further enhances its stability and biological activity .

Properties

Molecular Formula

C20H12BrIN2O2

Molecular Weight

519.1 g/mol

IUPAC Name

2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-iodophenol

InChI

InChI=1S/C20H12BrIN2O2/c21-14-3-1-2-12(8-14)20-24-17-10-16(5-7-19(17)26-20)23-11-13-9-15(22)4-6-18(13)25/h1-11,25H

InChI Key

JLBSJUZKEJTZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

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